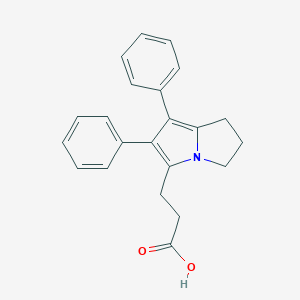
Hapalindole E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole E is a natural product isolated from marine cyanobacteria. It belongs to the indole alkaloid family, which has shown potential in various pharmacological and medicinal applications. Hapalindole E has been the subject of extensive research in recent years, owing to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of hapalindole E is not fully understood. However, several studies have suggested that it exerts its biological activity by targeting specific cellular pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, hapalindole E has been found to inhibit bacterial growth by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
Hapalindole E has been found to exhibit several biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, hapalindole E has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of hapalindole E is its potent biological activity, which makes it a valuable tool in pharmacological research. However, its complex chemical structure and low yield in natural sources make it difficult to obtain in large quantities. Additionally, hapalindole E is sensitive to light and heat, which can affect its stability and biological activity.
Zukünftige Richtungen
Several future directions have been proposed for the study of hapalindole E. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of hapalindole E in larger quantities.
Synthesemethoden
Hapalindole E is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound, including total synthesis and semi-synthesis. The total synthesis involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole E.
Wissenschaftliche Forschungsanwendungen
Hapalindole E has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several studies have shown that hapalindole E exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, hapalindole E exhibits antimicrobial activity against several bacterial strains, making it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
101968-73-4 |
|---|---|
Produktname |
Hapalindole E |
Molekularformel |
C21H23ClN2 |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)18(22)11-15(13(2)3)19(20(21)23-5)16-12-24-17-10-8-7-9-14(16)17/h6-10,12,15,18-20,24H,1-2,11H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
IJEJDCXOVNHHAX-GRARQNNCSA-N |
Isomerische SMILES |
CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
Kanonische SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
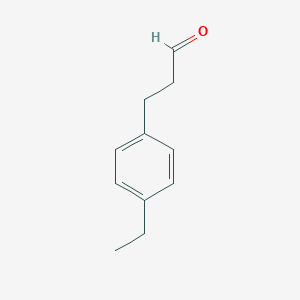
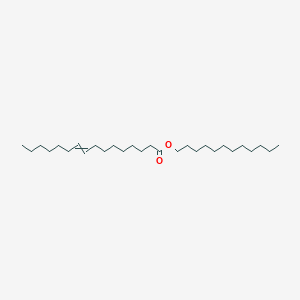




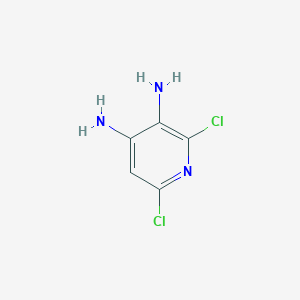
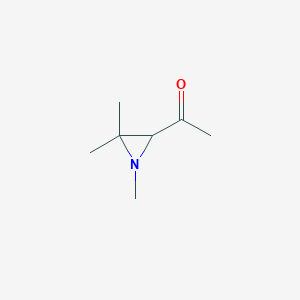
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)


